molecular formula C11H6F3N3 B1471122 {[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile CAS No. 1227955-29-4

{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile

Cat. No.: B1471122
CAS No.: 1227955-29-4
M. Wt: 237.18 g/mol
InChI Key: JTUUDERAYDPXSY-UHFFFAOYSA-N
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Description

{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile is an organic compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile typically involves the reaction of 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde with malononitrile in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of {[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(trifluoromethyl)pyridine: A precursor in the synthesis of {[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile.

    Trifluoromethylpyridines: A class of compounds with similar structural features and applications.

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the malononitrile moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3/c1-7-9(4-8(5-15)6-16)2-3-10(17-7)11(12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUUDERAYDPXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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